4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
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Overview
Description
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenylsulfonyl group, and a pyrrolidinyl group attached to an oxazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl, phenylsulfonyl, and pyrrolidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, influencing their activity. For instance, the sulfonyl group may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-(methylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
- 2-(2-Chlorophenyl)-4-(phenylsulfonyl)-5-(morpholin-1-yl)oxazole
- 2-(2-Bromophenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
Uniqueness
Compared to similar compounds, 4-(BENZENESULFONYL)-2-(2-CHLOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE stands out due to the specific combination of its functional groups. The presence of the chlorophenyl group, in particular, imparts unique reactivity and interaction profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNNTWMAXTDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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